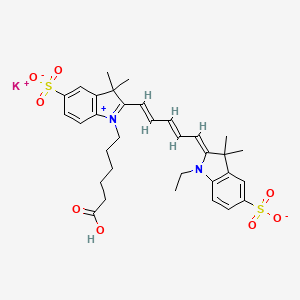
Oleyl iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oleyl iodide is an organic compound with the chemical formula C18H35I. It is an iodinated derivative of oleyl alcohol, which is a long-chain fatty alcohol. This compound is a colorless to pale yellow liquid that is used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Oleyl iodide can be synthesized through the iodination of oleyl alcohol. The reaction typically involves the use of iodine (I2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is carried out under reflux conditions to ensure complete conversion of oleyl alcohol to this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method is the use of iodine monochloride (ICl) as the iodinating agent, which can provide higher yields and purity. The reaction is conducted in a controlled environment to ensure safety and consistency in the product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Oleyl iodide undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can participate in nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: this compound can be reduced to oleyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Although less common, this compound can be oxidized to oleyl aldehyde or oleyl acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like ether or tetrahydrofuran (THF).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Substitution: Oleyl alcohol, oleyl cyanide, oleyl amine.
Reduction: Oleyl alcohol.
Oxidation: Oleyl aldehyde, oleyl acid.
Applications De Recherche Scientifique
Oleyl iodide has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including surfactants and emulsifiers.
Biology: Employed in the modification of biomolecules for labeling and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with lipid membranes.
Industry: Utilized in the production of specialty chemicals, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of oleyl iodide primarily involves its ability to undergo substitution and reduction reactions. The iodine atom in this compound is highly reactive and can be easily replaced by other nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, its long hydrophobic chain allows it to interact with lipid membranes, which is useful in biological and medical applications.
Comparaison Avec Des Composés Similaires
Oleyl Alcohol: The parent compound of oleyl iodide, used in the synthesis of this compound.
Oleyl Chloride: Another halogenated derivative of oleyl alcohol, used in similar applications.
Stearyl Iodide: A similar iodinated fatty alcohol with a longer carbon chain.
Uniqueness: this compound is unique due to its specific reactivity and the presence of the iodine atom, which imparts distinct chemical properties compared to other halogenated derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C18H35I |
|---|---|
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
(Z)-1-iodooctadec-9-ene |
InChI |
InChI=1S/C18H35I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10H,2-8,11-18H2,1H3/b10-9- |
Clé InChI |
TVDRYRJRVCTYOL-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCI |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



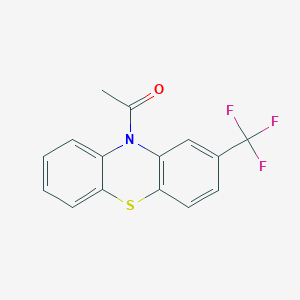

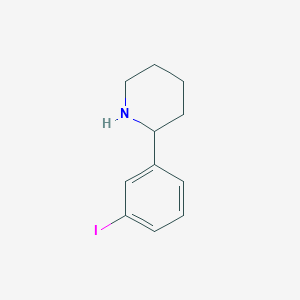
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
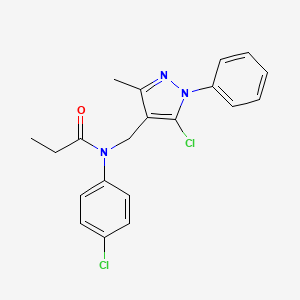
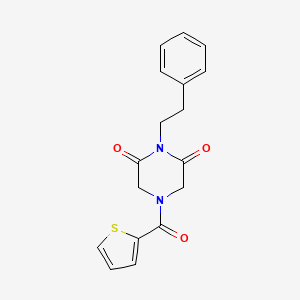

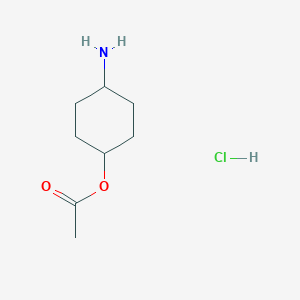

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)

